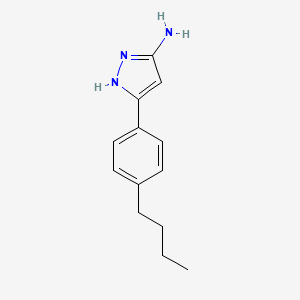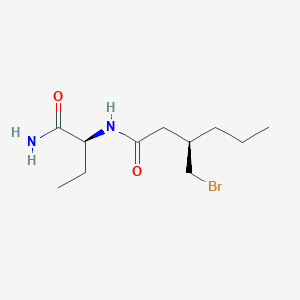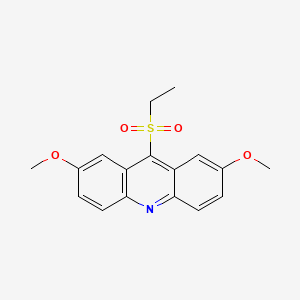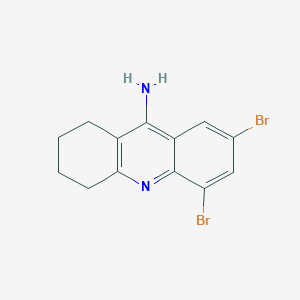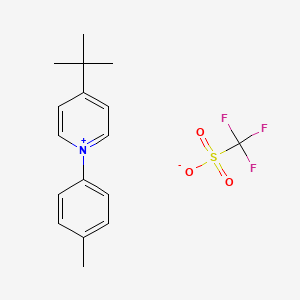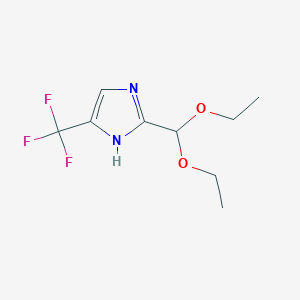
2-(diethoxymethyl)-5-(trifluoromethyl)-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(DIETHOXYMETHYL)-4-(TRIFLUOROMETHYL)-1H-IMIDAZOLE is a synthetic organic compound characterized by the presence of both diethoxymethyl and trifluoromethyl groups attached to an imidazole ring. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, often enhancing their stability and bioactivity. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(DIETHOXYMETHYL)-4-(TRIFLUOROMETHYL)-1H-IMIDAZOLE typically involves the introduction of the trifluoromethyl group into the imidazole ring. One common method is the radical trifluoromethylation of imidazole derivatives. This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators like azobisisobutyronitrile (AIBN) under UV light .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as transition metal-catalyzed trifluoromethylation. For example, copper-catalyzed trifluoromethylation using trifluoromethyltrimethylsilane (TMSCF3) has been reported to be effective for large-scale synthesis .
化学反応の分析
Types of Reactions
2-(DIETHOXYMETHYL)-4-(TRIFLUOROMETHYL)-1H-IMIDAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the diethoxymethyl group, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with hydroxyl or carbonyl groups, while reduction can produce fully saturated imidazole rings.
科学的研究の応用
2-(DIETHOXYMETHYL)-4-(TRIFLUOROMETHYL)-1H-IMIDAZOLE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials with enhanced stability and performance
作用機序
The mechanism of action of 2-(DIETHOXYMETHYL)-4-(TRIFLUOROMETHYL)-1H-IMIDAZOLE involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the observed biological effects .
類似化合物との比較
Similar Compounds
2-(DIETHOXYMETHYL)-1H-IMIDAZOLE: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
4-(TRIFLUOROMETHYL)-1H-IMIDAZOLE: Lacks the diethoxymethyl group, affecting its reactivity and applications.
2-(METHOXYMETHYL)-4-(TRIFLUOROMETHYL)-1H-IMIDAZOLE: Contains a methoxymethyl group instead of diethoxymethyl, leading to variations in its chemical behavior.
Uniqueness
The presence of both diethoxymethyl and trifluoromethyl groups in 2-(DIETHOXYMETHYL)-4-(TRIFLUOROMETHYL)-1H-IMIDAZOLE makes it unique, as it combines the stability and bioactivity conferred by the trifluoromethyl group with the reactivity of the diethoxymethyl group. This dual functionality enhances its versatility in various applications .
特性
CAS番号 |
143359-55-1 |
|---|---|
分子式 |
C9H13F3N2O2 |
分子量 |
238.21 g/mol |
IUPAC名 |
2-(diethoxymethyl)-5-(trifluoromethyl)-1H-imidazole |
InChI |
InChI=1S/C9H13F3N2O2/c1-3-15-8(16-4-2)7-13-5-6(14-7)9(10,11)12/h5,8H,3-4H2,1-2H3,(H,13,14) |
InChIキー |
UGVGEAVLNXDEEH-UHFFFAOYSA-N |
正規SMILES |
CCOC(C1=NC=C(N1)C(F)(F)F)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



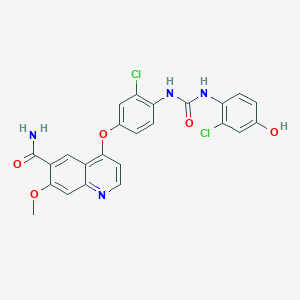
![2-Amino-4-mercapto-6-[2-naphthylsulfonyl]quinazoline](/img/structure/B12928113.png)
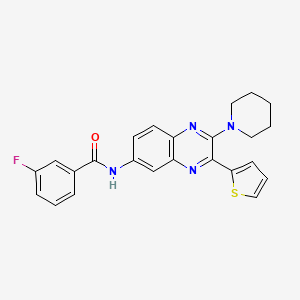
![4-(5-Methoxy-7-methyl-1H-indol-1-yl)-2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine hydrochloride](/img/structure/B12928125.png)
![5,10,15,20-Tetrakis[2,3,5,6-tetrafluoro-4-(4-pyridylsulfanyl)phenyl]porphyrin](/img/structure/B12928144.png)
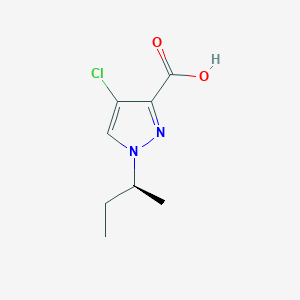
![N-(6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)-N-propylacetamide](/img/structure/B12928152.png)
